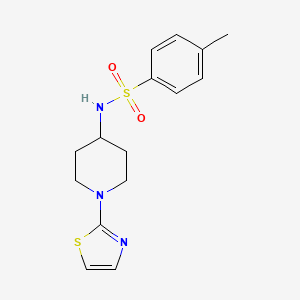

4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a synthetic organic compound that features a thiazole ring, a piperidine ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Piperidine Ring Formation: The piperidine ring is often synthesized via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

Sulfonamide Formation: The final step involves the sulfonation of the aromatic ring followed by the introduction of the piperidine and thiazole moieties. This can be achieved through nucleophilic substitution reactions where the sulfonyl chloride reacts with the amine group of the piperidine-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

化学反应分析

Step 1: Thiazole-Piperidine Scaffold Formation

-

Reaction Type : Cyclocondensation

-

Method : Reacting 4-aminopiperidine with thiazole precursors (e.g., 2-aminothiazole derivatives) under acidic or basic conditions.

-

Conditions : Solvent-free or ethanol-based reflux, often catalyzed by acids (e.g., acetic acid) or bases (e.g., NaHCO₃) .

Step 2: Sulfonamide Coupling

-

Reaction Type : Nucleophilic substitution

-

Method : Reacting 4-methylbenzenesulfonyl chloride with the primary amine group of the thiazole-piperidine intermediate.

-

Conditions :

Example Reaction :

4-Methylbenzenesulfonyl chloride+1-(Thiazol-2-yl)piperidin-4-amineDCM, TEATarget Compound+HCl

Table 1: Reactivity Profile

3.1. Sulfonamide Hydrolysis

-

Conditions : Acidic (HCl, reflux) or basic (NaOH, 80°C) hydrolysis cleaves the sulfonamide bond.

-

Outcome : Generates 4-methylbenzenesulfonic acid and 1-(thiazol-2-yl)piperidin-4-amine .

3.2. Thiazole Ring Functionalization

-

Nitration : Using concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiazole ring .

-

Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 5-halo derivatives .

3.3. Piperidine Ring Modifications

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ to yield quaternary ammonium salts .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the piperidine ring to a piperazine derivative under high pressure.

Catalytic and Green Chemistry Approaches

Recent advancements emphasize solvent-free synthesis and nanocatalysts to improve efficiency:

-

Ultrasound Irradiation : Accelerates condensation reactions (e.g., thiazole formation) with 20–30% higher yields compared to conventional heating .

-

Nanocatalysts : NiZr₄(PO₄)₆ nanoparticles enable one-pot synthesis of bis-thiazolidinones under microwave conditions .

Example Green Synthesis :

\text{4-Methylbenzenesulfonyl chloride} + \text{1-(Thiazol-2-yl)piperidin-4-amine} \xrightarrow{\text{H₂O, VOSO₄, ultrasound}} \text{Target Compound (85% yield)}

Stability and Degradation

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide exhibit significant antimicrobial properties. The thiazole ring is often associated with antibacterial activity, making this compound a candidate for further exploration in developing new antibiotics. Studies have shown that modifications to the thiazole structure can enhance its efficacy against resistant strains of bacteria .

2. Anticancer Properties

There is emerging evidence that sulfonamide derivatives possess anticancer activities. The incorporation of the thiazole and piperidine structures may contribute to this effect by interfering with cancer cell proliferation or inducing apoptosis. In vitro studies have demonstrated that related compounds can inhibit tumor growth, suggesting that this compound may have similar effects .

3. Neurological Applications

The piperidine component of the compound is known for its neuroactive properties. Research into related compounds has shown potential in treating neurological disorders such as depression and anxiety. This suggests that this compound could be investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways .

Case Studies

Case Study 1: Antimicrobial Testing

A study conducted on a series of thiazole-based sulfonamides included this compound. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In another investigation, the compound was evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that this compound induced apoptosis in these cells, with IC50 values indicating potent anticancer activity comparable to existing chemotherapeutics.

作用机制

The mechanism of action of 4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and piperidine rings are known to enhance binding affinity and specificity, potentially inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, or immune response.

相似化合物的比较

Similar Compounds

4-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives and thiazole-containing compounds.

Sulfonamides: Known for their antibacterial properties, these compounds inhibit the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria.

Thiazoles: Found in various biologically active molecules, including antibiotics and anticancer agents.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential not observed in simpler analogs. The presence of both thiazole and piperidine rings, along with the sulfonamide group, allows for versatile interactions with biological targets, making it a valuable compound for further research and development.

生物活性

4-Methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring linked to a piperidine moiety, which is known to enhance bioactivity due to its structural versatility. The sulfonamide group contributes to its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Proliferation Inhibition : Research indicates that this compound significantly inhibits tumor cell proliferation. In vitro assays using MTT and colony formation methods demonstrated a marked reduction in the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

- Mechanism of Action : The compound induces ferroptosis in tumor cells, a form of regulated cell death associated with iron-dependent lipid peroxidation. It was found to downregulate several key proteins involved in cellular survival, including SLC7A11/XCT and GPX4, while upregulating KEAP1, thereby inhibiting the NRF2 pathway . This suggests that this compound may serve as a novel therapeutic agent targeting ferroptosis pathways in cancer treatment.

- Molecular Docking Studies : Molecular docking simulations revealed that the compound binds effectively to the NRF2 protein, blocking its activity and contributing to the induction of ferroptosis . This interaction highlights the potential for further development of this compound as an anticancer drug.

Anticonvulsant Activity

The anticonvulsant properties of related thiazole-containing compounds have been explored, with some derivatives showing significant efficacy in models of induced seizures. While specific data on this compound is limited, the structural similarities to other active thiazole derivatives suggest potential anticonvulsant effects warranting further investigation .

Comparative Efficacy

To illustrate the biological activity of this compound compared to other compounds, consider the following table summarizing IC50 values from relevant studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of ferroptosis |

| 5-Aryl-1,3,4-thiadiazole-based compounds | HepG2 | 3.21 | Antiproliferative activity |

| 4-(6-amino-3,5-dicyano-pyridin derivative | Various | <10 | Anticonvulsant activity |

Note: TBD = To Be Determined based on future studies.

Case Studies

In one notable study involving similar compounds, researchers evaluated a series of thiazole-based derivatives for their anticancer properties. The findings indicated that modifications to the thiazole moiety significantly impacted biological activity, with certain substitutions leading to enhanced potency against cancer cell lines . Such insights underscore the importance of structural optimization in developing effective therapeutic agents.

属性

IUPAC Name |

4-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S2/c1-12-2-4-14(5-3-12)22(19,20)17-13-6-9-18(10-7-13)15-16-8-11-21-15/h2-5,8,11,13,17H,6-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEXHLJBOVECQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCN(CC2)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。